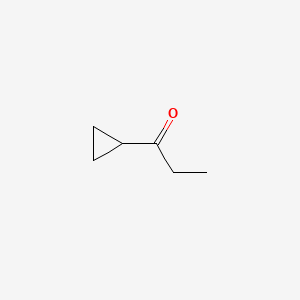

1-Cyclopropylpropan-1-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-cyclopropylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-6(7)5-3-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAVVBPORYWDME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Cyclopropylpropan 1 One

Traditional Synthetic Routes to 1-Cyclopropylpropan-1-one

Traditional methods for synthesizing this compound and its precursors often rely on well-established reactions such as hydrogenation, Grignard reactions, and nucleophilic ring-opening.

Catalytic hydrogenation is a common industrial method for the reduction of a ketone to an alcohol. While this section specifically mentions the hydrogenation of cyclopropyl (B3062369) ethyl ketone, the literature more broadly discusses the hydrogenation of various ketones to their corresponding alcohols. For instance, the asymmetric transfer hydrogenation (ATH) of cyclopropyl-functionalized ketones is a known process. researchgate.net In a related context, manganese-based pincer complexes have been used for the asymmetric hydrogenation of aliphatic ketones. dicp.ac.cn For example, the hydrogenation of cyclopropyl methyl ketone using a chiral manganese PNP pincer complex under 30 bar of H₂ at 40°C resulted in an enantiomeric ratio of 85:15. dicp.ac.cn Industrial processes for similar ketones, like cyclopropyl methyl ketone, utilize hydrogenation catalysts such as palladium on carbon. google.com

Grignard reactions are a fundamental tool in organic synthesis for forming carbon-carbon bonds. mnstate.edu This reaction can be used to synthesize precursors to this compound. For example, reacting a Grignard reagent with a suitable carbonyl compound, such as an aldehyde or ester, can lead to the formation of an alcohol which can then be oxidized to the target ketone. leah4sci.com The general principle involves the nucleophilic attack of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon. mnstate.eduleah4sci.com For instance, the synthesis of 1-cyclohexylpropan-1-one (B72740) can be achieved through the reaction of cyclohexanecarbaldehyde with methyl magnesium bromide, followed by oxidation. A similar strategy could be envisioned for this compound, likely starting from cyclopropanecarboxaldehyde (B31225) and an ethyl Grignard reagent, or propanal and a cyclopropyl Grignard reagent, followed by oxidation of the resulting secondary alcohol.

The strained cyclopropane (B1198618) ring can undergo nucleophilic ring-opening reactions under certain conditions, often activated by electron-withdrawing groups. acs.orgresearchgate.net Research has shown that donor-acceptor cyclopropanes are particularly susceptible to ring-opening. researchgate.net In the context of synthesizing derivatives, nucleophilic attack on a functionalized cyclopropane can lead to various products. For example, acid-catalyzed reactions of 2-hydroxycyclobutanones with thiols can lead to the formation of arylthio-cyclopropyl carbonyl compounds through a tandem nucleophilic addition and ring contraction. unica.it

Advanced and Stereoselective Syntheses of this compound

Modern synthetic chemistry has developed more sophisticated methods that allow for greater control over the stereochemical outcome of the reaction, which is crucial for the synthesis of chiral molecules.

Enantioselective one-pot reactions provide an efficient route to chiral cyclopropylpropan-1-ols, which are direct precursors to this compound via oxidation. One such method involves the arylation and subsequent cyclopropanation of α,β-unsaturated aldehydes. This strategy can produce enantioenriched cyclopropyl carbinols with high diastereoselectivity and enantiomeric excess. rsc.org For example, a one-pot ethylation/cyclopropanation of enals promoted by a chiral perhydrobenzoxazine and diethylzinc (B1219324) has been shown to be highly diastereo- and enantioselective, yielding syn hydroxy-cyclopropanes with up to 93% ee and in yields as high as 92%. rsc.org Another approach involves the asymmetric addition of an alkylzinc reagent to an enal followed by a diastereoselective cyclopropanation. organic-chemistry.orgnih.gov

Continuous-flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. researchgate.net A continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been developed, starting from 2-hydroxycyclobutanones and aryl thiols. researchgate.netmdpi.comnih.gov This acid-catalyzed process utilizes a reusable solid catalyst, such as Amberlyst-35, packed in a column. mdpi.comnih.gov The reaction proceeds under mild conditions and allows for the multigram synthesis of products like 1-(1-(phenylthio)cyclopropyl)propan-1-one. researchgate.netmdpi.com In a specific example, the reaction of the appropriate 2-hydroxycyclobutanone with thiophenol in a continuous-flow system yielded 1-(1-(phenylthio)cyclopropyl)propan-1-one in 92% yield. researchgate.netmdpi.com This method highlights the potential for scalable and greener production of functionalized cyclopropyl ketones. nih.gov

Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds, Including 1-(1-(Phenylthio)cyclopropyl)propan-1-one

Acid-Catalyzed Nucleophilic Attack of Thiols to 2-Hydroxycyclobutanones

A notable synthetic strategy involves the acid-catalyzed nucleophilic attack of thiols on 2-hydroxycyclobutanones. mdpi.comunica.it This method leads to the formation of cyclopropyl carbaldehydes and ketones. The reaction is initiated by the protonation of the 2-hydroxycyclobutanone (HCB) by a sulfonic acid resin, such as Amberlyst-35. mdpi.comunica.it This is followed by a nucleophilic attack from a thiol, like benzenethiol, resulting in a diol intermediate. mdpi.com Subsequent dehydration of this intermediate forms a carbocation, which then undergoes a ring contraction to yield the desired cyclopropyl carbonyl compound. mdpi.com

This tandem acid-catalyzed addition and ring-contraction process has been shown to be effective for producing a variety of arylthio-cyclopropyl carbonyl compounds. mdpi.com The mechanism involves the formation of a cyclobutylthionium carbocation intermediate which then rearranges to the more stable cyclopropyl carbonyl structure. unica.it

Optimization of Reaction Conditions and Solvent Effects in Continuous-Flow Systems

Continuous-flow systems offer significant advantages for the synthesis of cyclopropyl carbonyl compounds, including enhanced safety, scalability, and process control. researchgate.netgoflow.at The optimization of reaction conditions in these systems is crucial for maximizing yield and purity.

In the acid-catalyzed reaction of 2-hydroxycyclobutanones with thiols, solvent choice plays a critical role. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) have been identified as effective solvents, providing high conversion rates. mdpi.com For instance, batch reactions using Amberlyst-35 as a catalyst in DCM and THF resulted in conversions of 93% and comparable values, respectively. mdpi.com 2-Methyl-THF (2Me-THF), a greener alternative to THF, has also been used with similar success. mdpi.com

Optimal operational conditions for a continuous-flow setup using an Amberlyst-35 packed-bed column were determined to be 0.5 M reagent solutions with a flow rate of 0.5 mL/min. mdpi.com This setup allows for the multi-gram, scalable synthesis of cyclopropyl adducts under mild conditions. mdpi.com The use of continuous-flow reactors facilitates precise control over reaction parameters and minimizes the formation of by-products like disulfides. mdpi.comsoton.ac.uk

Table 1: Solvent Effects on the Synthesis of Aldehyde 3a mdpi.com

| Entry | Catalyst | Solvent | Conversion (%) |

| 1 | AR-15 | DCM | 88 |

| 2 | AR-35 | DCM | 93 |

| 3 | AR-15 | THF | High |

| 4 | AR-35 | THF | High |

| 5 | AR-15 | 1,4-Dioxane | Lower |

| 6 | AR-35 | 1,4-Dioxane | Lower |

| 7 | AR-35 | 2Me-THF | High |

Catalyst Characterization and Reusability in Continuous-Flow Processes

The catalyst is a key component in continuous-flow systems, and its characterization and reusability are important for sustainable and cost-effective synthesis. nih.gov Solid-supported catalysts, like the sulfonic acid resin Amberlyst-35, are often used in packed-bed reactors. goflow.at This configuration simplifies product separation and catalyst recycling. goflow.at

The physical and chemical properties of the Amberlyst-35 catalyst, including its thermal stability, surface morphology, and porosity, have been characterized using techniques such as thermogravimetric analysis (TGA), attenuated total reflectance (ATR) spectroscopy, scanning electron microscopy (SEM), and Brunauer–Emmett–Teller (BET) analysis. mdpi.com

Studies on catalyst reusability have shown that the Amberlyst-35 packed-bed columns can be reused multiple times for the synthesis of cyclopropyl compounds on a laboratory scale. mdpi.com However, a gradual decrease in catalytic performance has been observed over extended use, which is attributed to the water produced during the reaction, depleting the resin of its acidic protons. mdpi.com The catalytic activity can be restored by treating the resin with a diluted acid solution, such as methanesulfonic acid (MSA) in THF. mdpi.com

Figure 1: Catalyst Reusability mdpi.comresearchgate.net

Evaluation of AR-35 Packed Column Activity

Rhodium(III)-Catalyzed Oxidative Alkylation of N-Aryl-7-azaindoles with Cyclopropanols to Form this compound

An efficient method for the synthesis of β-aryl ketone derivatives involves the Rhodium(III)-catalyzed C–H oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. rsc.orgnih.gov This reaction proceeds through a tandem C–H and C–C bond cleavage mechanism. rsc.org This transformation is characterized by its mild reaction conditions, high regioselectivity, and compatibility with various functional groups. rsc.org The resulting products can be further transformed into π-extended polycyclic heteroarenes. rsc.org

Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (B58639)

The synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one is of particular interest as it is a key intermediate in the production of certain fungicides. patsnap.comgoogle.com

Conversion of Cyclopropyl Propionaldehyde (B47417) to Cyclopropyl Acetaldoxime

A synthetic route to 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one starts with cyclopropyl propionaldehyde. google.com In the first step, hydroxylamine (B1172632) hydrochloride is dissolved in a solvent, and the pH is adjusted with a base. Cyclopropyl propionaldehyde is then added at a suitable temperature to form cyclopropyl acetaldoxime. google.com The product is obtained after extraction, concentration, and drying. google.com

Alkylation of 1-(4-Chlorophenyl)-2-cyclopropylethanone (B1601210)

A key method for synthesizing derivatives of this compound involves the alkylation of a related ketone precursor. Specifically, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one can be prepared from 1-(4-chlorophenyl)-2-cyclopropylethanone. prepchem.com This transformation is achieved by reacting the starting ketone with an alkylating agent in the presence of a strong base.

The synthesis proceeds by adding a solution of crude 1-(4-chlorophenyl)-2-cyclopropylethanone in dry dimethylformamide (DMF) to a suspension of sodium hydride in DMF under a nitrogen atmosphere. prepchem.com After stirring for an hour, the mixture is cooled, and iodomethane (B122720) is introduced slowly. prepchem.com The reaction is then quenched with water and extracted with ether. Following extraction and drying, the final product is purified via chromatography. prepchem.com This methylation reaction introduces a methyl group at the α-position to the carbonyl group, converting the ethanone (B97240) structure to a propanone. The resulting compound, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, serves as an important structural skeleton for the development of novel compounds, such as oxime ethers with potential insecticidal activity. jlu.edu.cn

| Parameter | Details | Source |

| Starting Material | 1-(4-Chlorophenyl)-2-cyclopropylethanone | prepchem.com |

| Reagents | Sodium hydride (60% dispersion in oil), Iodomethane | prepchem.com |

| Solvent | Dry Dimethylformamide (DMF) | prepchem.com |

| Atmosphere | Nitrogen | prepchem.com |

| Procedure | 1. Dropwise addition of ketone to NaH in DMF. 2. Stir for 1 hour. 3. Cool to -30°C. 4. Slow addition of iodomethane. 5. Quench with water and extract with ether. | prepchem.com |

| Purification | Chromatography (SiO₂, hexane-ethyl acetate (B1210297) 95:5) | prepchem.com |

| Product | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | prepchem.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of cyclopropyl ketones, this involves exploring more sustainable solvents and catalytic systems.

Exploration of Sustainable Solvents and Catalytic Systems

Research into the synthesis of cyclopropyl ketones has led to the development of more environmentally friendly methods, particularly through the use of reusable catalysts and greener solvents. nih.gov A significant advancement is the use of continuous-flow synthesis, which offers scalability and efficiency. nih.gov

One such system employs a reusable solid acid catalyst, Amberlyst-35, for the straightforward synthesis of cyclopropyl ketones from 2-hydroxycyclobutanones and aryl thiols. nih.gov This acid-catalyzed procedure operates under mild conditions and allows for the multigram synthesis of the target compounds. nih.gov The reusability of the catalyst is a key advantage, aligning with green chemistry principles by minimizing waste. nih.gov

The choice of solvent is critical in reducing the environmental impact of a chemical process. mdpi.com While dichloromethane (DCM) and tetrahydrofuran (THF) have shown to be effective solvents for the synthesis of related cyclopropyl compounds, efforts have been made to identify greener alternatives. mdpi.com Notably, 2-methyl tetrahydrofuran (2Me-THF) has been investigated as a sustainable substitute, yielding high conversions in the synthesis of arylthio-cyclopropyl carbonyl compounds. mdpi.com The use of phase transfer catalysts is also considered an economically and ecologically beneficial approach, contributing to green chemistry. google.com

| Solvent | Conversion (%) with AR-15 Catalyst | Conversion (%) with AR-35 Catalyst | Notes | Source |

| Dichloromethane (DCM) | 88% | 93% | Excellent, but a less-green option. | mdpi.com |

| Tetrahydrofuran (THF) | High (comparable to DCM) | High (comparable to DCM) | Good results, common solvent. | mdpi.com |

| 1,4-Dioxane | Lower performance | Lower performance | Less effective in this specific system. | mdpi.com |

| 2-Methyl Tetrahydrofuran (2Me-THF) | 87% | 94% | A greener alternative with excellent results. | mdpi.com |

Chemical Reactivity and Mechanistic Studies of 1 Cyclopropylpropan 1 One

Oxidation Reactions of 1-Cyclopropylpropan-1-one and its Derivatives

The oxidation of this compound and its derivatives can lead to the formation of valuable carboxylic acids and sulfur-containing compounds. These transformations highlight the utility of this ketone as a building block in organic synthesis.

The oxidation of ketones to carboxylic acids is a fundamental transformation in organic chemistry. While specific studies on the direct oxidation of this compound to cyclopropylpropanoic acid are not extensively detailed in the provided search results, this conversion can be conceptually approached through established synthetic methodologies. One such method is the Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester, followed by hydrolysis to yield a carboxylic acid and an alcohol. In the case of this compound, a regioselective Baeyer-Villiger oxidation would ideally lead to the formation of ethyl cyclopropanecarboxylate. Subsequent hydrolysis of this ester would then yield cyclopropanecarboxylic acid.

Another potential route for this transformation is the haloform reaction, which can be applied to methyl ketones or compounds that can be oxidized to methyl ketones. However, this compound is an ethyl ketone, making this method less direct. More aggressive oxidation conditions could potentially cleave the molecule at the carbonyl group to produce the desired carboxylic acid, though this may also risk opening the strained cyclopropane (B1198618) ring. The choice of oxidant and reaction conditions is crucial to achieve the desired transformation selectively.

The synthesis of sulfoxide and sulfone derivatives from this compound necessitates the introduction of a sulfur-containing moiety, which can then be oxidized. A synthetic strategy could involve the preparation of a sulfur-containing derivative of this compound, such as a cyclopropyl (B3062369) ketone bearing a sulfide group. For instance, a bifunctional cyclopropane with both a sulfide and an ester group can be synthesized and subsequently derivatized. nih.gov

Once a sulfide derivative is obtained, it can be selectively oxidized to either a sulfoxide or a sulfone. The oxidation of sulfides is a well-established process, often employing oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). The extent of oxidation can be controlled by the stoichiometry of the oxidant. Using one equivalent of the oxidizing agent typically yields the sulfoxide, while an excess of the oxidant leads to the formation of the sulfone. nih.gov This stepwise oxidation provides a versatile method for accessing both sulfoxide and sulfone derivatives of cyclopropyl ketones. These sulfur-containing compounds are of interest in medicinal chemistry due to their diverse biological activities. nih.gov

| Reactant | Reagent | Product |

| Cyclopropyl Phenyl Sulfide Derivative | 1 equiv. mCPBA | Cyclopropyl Phenyl Sulfoxide Derivative |

| Cyclopropyl Phenyl Sulfide Derivative | excess mCPBA | Cyclopropyl Phenyl Sulfone Derivative |

Reduction Reactions of this compound

The reduction of the carbonyl group in this compound is a key reaction that leads to the formation of the corresponding secondary alcohol, 1-Cyclopropylpropan-1-ol. This transformation can be achieved through various methods, including the use of hydride reducing agents and catalytic hydrogenation.

The reduction of ketones to secondary alcohols is a common and reliable reaction in organic synthesis. Sodium borohydride (NaBH4) is a mild and selective reducing agent frequently used for this purpose. libretexts.orgchemguide.co.ukyoutube.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of this compound. chemguide.co.ukyoutube.com This initial attack breaks the carbon-oxygen pi bond, forming an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., ethanol or water), yields the final product, 1-Cyclopropylpropan-1-ol. libretexts.orgchemguide.co.uk

The general steps for the reduction are as follows:

Nucleophilic Attack: The hydride ion from NaBH₄ attacks the partially positive carbonyl carbon.

Intermediate Formation: An alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by the solvent to give the alcohol.

This method is highly efficient and generally proceeds with high yields under mild conditions.

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Ethanol/Water | 1-Cyclopropylpropan-1-ol |

Catalytic hydrogenation is another effective method for the reduction of ketones to alcohols. thieme-connect.de This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically carried out under pressure and at elevated temperatures.

The mechanism of catalytic hydrogenation involves the adsorption of both the ketone and hydrogen onto the surface of the catalyst. The hydrogen molecule dissociates into hydrogen atoms on the metal surface. These hydrogen atoms are then transferred to the carbonyl group of the ketone in a stepwise manner, leading to the formation of the alcohol. A key feature of this reaction is that it is a heterogeneous process, with the catalyst being in a different phase from the reactants.

While catalytic hydrogenation is a powerful reduction method, it is important to consider the potential for side reactions, especially with a substrate like this compound. The cyclopropane ring is susceptible to hydrogenation and ring-opening under certain conditions, although this typically requires harsher conditions than the reduction of a ketone. Therefore, careful selection of the catalyst and reaction conditions is necessary to achieve the selective reduction of the carbonyl group to form 1-Cyclopropylpropan-1-ol.

Nucleophilic Addition and Substitution Reactions Involving the Carbonyl Group of this compound

The carbonyl group of this compound is electrophilic and thus susceptible to attack by nucleophiles. These nucleophilic addition reactions are fundamental to the construction of more complex molecules. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to form a new C-C or C-heteroatom bond. youtube.com

The reactivity of the ketone towards nucleophiles can be influenced by both steric and electronic factors. The cyclopropyl group, being relatively small, does not impose significant steric hindrance around the carbonyl carbon. Electronically, the cyclopropyl group can donate electron density to the carbonyl group through its unique sigma-pi conjugation, which might slightly reduce the electrophilicity of the carbonyl carbon compared to a simple alkyl ketone.

Examples of nucleophilic addition reactions that this compound can undergo include reactions with:

Organometallic reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group to form tertiary alcohols after workup.

Cyanide: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, which is a versatile intermediate for the synthesis of alpha-hydroxy acids and other compounds.

Amines: Primary and secondary amines can react with the ketone to form imines and enamines, respectively. These reactions are often catalyzed by acid.

The initial addition of the nucleophile to the carbonyl carbon is typically the rate-determining step. The subsequent protonation of the alkoxide is usually a fast process. In some cases, the initial adduct can undergo further reactions, such as dehydration in the case of imine and enamine formation. These reactions expand the synthetic utility of this compound as a precursor to a wide range of functionalized molecules.

Ring-Opening Reactions and Rearrangements of the Cyclopropyl Moiety in this compound

The chemical behavior of this compound is significantly influenced by the presence of the cyclopropyl group, a strained three-membered ring. This inherent strain makes the cyclopropyl moiety susceptible to various ring-opening reactions and rearrangements, which are often key steps in the synthesis of more complex molecular architectures.

The Favorskii rearrangement is a notable reaction of α-halo ketones, which can also be applied to cyclopropyl ketones under certain conditions. This rearrangement typically proceeds in the presence of a base to yield carboxylic acid derivatives. wikipedia.org For α-halo ketones that can form an enolate, the mechanism is thought to involve the formation of a cyclopropanone intermediate. wikipedia.orgadichemistry.com This intermediate is then attacked by a nucleophile, leading to the ring-opened product. adichemistry.com

The process begins with the deprotonation at the α'-carbon to form an enolate ion. This is followed by an intramolecular nucleophilic substitution, resulting in the formation of a cyclopropanone intermediate through ring closure. adichemistry.com The subsequent cleavage of the cyclopropanone ring is regioselective, typically occurring to form the more stable carbanion. adichemistry.com When alkoxides are used as the base, the final product is an ester, while amines lead to the formation of amides. adichemistry.com In the context of cyclic α-halo ketones, this rearrangement results in a ring contraction. chemtube3d.com For instance, 2-chlorocyclohexanone can be converted to ethyl cyclopentanecarboxylate using sodium ethoxide. adichemistry.com

It is important to note that for α-halo ketones that cannot form an enolate, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement occurs, which does not involve a cyclopropanone intermediate. adichemistry.com

Cyclopropyl ketones can serve as precursors for the synthesis of cyclobutanone derivatives through ring expansion reactions. One such method involves the reaction of diazomethane with ketene, which proceeds through a cyclopropanone intermediate that expands to a cyclobutanone. wikipedia.org Another approach is the lithium iodide-catalyzed rearrangement of oxaspiropentane, which is itself derived from the epoxidation of methylenecyclopropane. wikipedia.org

Furthermore, α-hydroxycyclopropyl carbinols can be rearranged to form cis- and trans-2,3-disubstituted cyclobutanones. organic-chemistry.org Additionally, the oxidative ring expansion of methylenecyclopropanes using ceric ammonium nitrate (CAN) under an oxygen atmosphere can produce 2,2-diarylcyclobutanones in good yields. organic-chemistry.org

Ring contractions, such as the conversion of a four-membered ring to a three-membered ring, are synthetically useful transformations. The Favorskii rearrangement of cyclic α-halo ketones is a classic example of a ring contraction, proceeding through a cyclopropanone intermediate. chemtube3d.comorganic-chemistry.org For instance, the treatment of α-chlorocyclohexanone with a methoxide ion can lead to a cyclopentane (B165970) derivative. rsc.org

The mechanism of these contractions has been a subject of detailed study. In the Favorskii rearrangement, the generally accepted mechanism involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile. rsc.org Computational studies have explored the transition states and intermediates involved, providing a deeper understanding of the reaction pathway. rsc.org Cationic rearrangements can also lead to ring contraction, where the loss of a leaving group generates a carbocation, followed by the migration of an endocyclic bond. wikipedia.org

The vinylcyclopropane rearrangement is a powerful ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876). wikipedia.org This transformation has found significant application in the synthesis of complex natural products. wikipedia.org Mechanistically, the reaction can proceed through either a diradical-mediated two-step process or a concerted, orbital-symmetry-controlled pericyclic pathway, with the operative mechanism being highly dependent on the specific substrate. wikipedia.org

Recent advancements have embedded the vinylcyclopropane rearrangement within catalytic cascades. For example, an iridium-catalyzed hydrogen borrowing reaction has been combined with a vinyl cyclopropane rearrangement to synthesize substituted cyclopentanes from cyclopropyl alcohols and a ketone. nih.govresearchgate.net The proposed mechanism involves the oxidation of the cyclopropyl alcohol, followed by an aldol (B89426) condensation to form a vinyl cyclopropane intermediate. A subsequent single electron transfer (SET) initiates the rearrangement, and the catalytic cycle is completed by the reduction of the newly formed enone. researchgate.net This methodology allows for the construction of complex bicyclic structures with high diastereoselectivity. nih.gov

Reactions Leading to Heterocyclic Compounds from this compound Precursors

Halogenated derivatives of this compound can serve as valuable starting materials for the synthesis of various heterocyclic compounds. The presence of a reactive halogen atom alpha to the carbonyl group allows for facile reactions with a range of nucleophiles, leading to the formation of five-membered heterocyclic rings.

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. acgpubs.org Similarly, selenazoles can be synthesized by reacting α-haloketones with selenoamides. mdpi.com

For instance, the reaction of an α-bromoketone with a primary arylselenoamide in ethanol can yield 2,4-diaryl-1,3-selenazoles. mdpi.com A variety of substituted thiazoles can be prepared through multicomponent reactions. One such approach involves the reaction of an α-haloketone, thiosemicarbazide, and a carbonyl compound under neat conditions to afford thiazole derivatives in high yields. acgpubs.org This method is advantageous due to its short reaction times, high yields, and environmentally friendly nature. acgpubs.org

The versatility of these syntheses allows for the introduction of a wide range of substituents onto the heterocyclic ring, making it a valuable tool for the generation of diverse chemical libraries for various applications, including drug discovery. bepls.com

Formation of Dihydrofuran and Dihydropyran Adducts

Catalytic Transformations Involving this compound

This compound is a versatile substrate in several catalytic transformations, often generated in situ from its corresponding alcohol, 1-cyclopropylpropan-1-ol. These reactions leverage the reactivity of the carbonyl group and the unique properties of the adjacent cyclopropyl ring.

Earth-abundant metals like manganese are increasingly used to catalyze novel organic transformations. nih.gov In one such application, a manganese complex catalyzes the synthesis of acyl cyclopentenes through a process that begins with the acceptorless dehydrogenation of a secondary cyclopropyl alcohol, such as 1-cyclopropylpropan-1-ol, to yield this compound in situ. This step liberates hydrogen gas as the only byproduct. The generated ketone then undergoes an aldol condensation with an aryl methyl ketone, followed by a single electron transfer (SET)-mediated vinyl cyclopropane ring expansion to furnish the final acyl cyclopentene product.

The initial dehydrogenation of the alcohol to the ketone is considered the slowest step in this catalytic cycle. This methodology provides a chemo-selective route to valuable cyclopentene structures, with water and hydrogen gas as the only byproducts.

Table 1: Manganese-Catalyzed Synthesis of Acyl Cyclopentene

| Entry | Starting Alcohol | Coupling Partner | Product | Yield |

| 1 | 1-Cyclopropylpropan-1-ol | Acetophenone | 1-(3-ethyl-1-phenylcyclopent-2-en-1-yl)ethan-1-one | 88% |

The concept of "hydrogen borrowing" catalysis offers an efficient method for using alcohols as alkylating agents, with water being the sole byproduct. researchgate.net This process involves the temporary removal of hydrogen from an alcohol by a catalyst to form a reactive carbonyl intermediate, which then undergoes further reactions before the hydrogen is returned by the catalyst. researchgate.netnih.gov

In a specific application, an iridium catalyst facilitates a hydrogen borrowing cascade starting with 1-cyclopropylpropan-1-ol. nih.govresearchgate.net The catalyst first oxidizes the alcohol to this compound. This ketone then undergoes an aldol condensation with pentamethylphenyl (Ph*) methyl ketone to form a vinyl cyclopropane-containing enone. nih.gov This intermediate undergoes a subsequent rearrangement, and the catalytic cycle is completed when the iridium-hydride species, formed in the initial oxidation step, reduces the new enone to yield a highly substituted, stereo-defined cyclopentane. nih.govresearchgate.net This cascade reaction allows for the construction of complex cyclic structures with multiple contiguous stereocenters. nih.govresearchgate.net

Table 2: Iridium-Catalyzed Hydrogen Borrowing Cascade for Cyclopentane Synthesis researchgate.net

| Entry | Catalyst System | Base (equiv.) | Temp (°C) | Product | Yield |

| 1 | [Ir(cod)Cl]₂ / cataCXium A | KOtBu (1) | 125 | trans-2-ethyl-3-methyl-5-(pentamethylphenyl)cyclopentan-1-one | 69% |

Spectroscopic Characterization and Structural Elucidation of 1 Cyclopropylpropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Cyclopropylpropan-1-one and Derivatives

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of this compound and its derivatives can be determined. Due to the limited availability of direct experimental data for this compound, spectral data for the closely related analogue, 1-cyclopropylethanone (also known as cyclopropyl (B3062369) methyl ketone), is often used for comparative analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of a cyclopropyl ketone provides characteristic signals for the protons of the cyclopropyl ring and the adjacent acyl group. The protons on the three-membered ring are diastereotopic and exhibit complex spin-spin coupling patterns. Typically, they appear as multiplets in the upfield region of the spectrum, a consequence of the shielding effect of the cyclopropane (B1198618) ring.

For the analogous 1-cyclopropylethanone, the cyclopropyl protons (CH and CH₂) resonate at approximately 0.7-1.0 ppm and 1.8-2.0 ppm, respectively. The methyl protons adjacent to the carbonyl group typically appear as a singlet further downfield. In the case of this compound, the ethyl group protons would present as a quartet (CH₂) and a triplet (CH₃), with the quartet being deshielded by the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH₂ | 0.8 - 1.1 | Multiplet |

| Cyclopropyl CH | 1.7 - 2.0 | Multiplet |

| Ethyl CH₂ | 2.5 - 2.8 | Quartet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum offers complementary information regarding the carbon skeleton of the molecule. The carbonyl carbon is a key diagnostic signal, typically appearing significantly downfield (in the range of 200-210 ppm) due to the strong deshielding effect of the oxygen atom. The carbons of the cyclopropyl ring have characteristic upfield chemical shifts.

In 1-cyclopropylethanone, the cyclopropyl CH and CH₂ carbons are observed at approximately 17 ppm and 10 ppm, respectively. The carbonyl carbon resonates at around 208 ppm, and the methyl carbon at about 27 ppm. For this compound, the chemical shifts for the cyclopropyl carbons would be similar, while the ethyl group carbons would appear at distinct resonances.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | ~210 |

| Ethyl CH₂ | ~35 |

| Ethyl CH₃ | ~8 |

| Cyclopropyl CH | ~18 |

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the protons within the ethyl group (CH₂ and CH₃) and among the protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the cyclopropyl and ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for establishing the connection between the ethyl group, the carbonyl carbon, and the cyclopropyl ring. For instance, correlations would be expected between the ethyl CH₂ protons and the carbonyl carbon, as well as between the cyclopropyl CH proton and the carbonyl carbon.

Correlation of NMR Chemical Shifts with Computational Models

In the absence of experimental data or to further validate spectral assignments, computational methods, particularly Density Functional Theory (DFT), are used to predict NMR chemical shifts. manchester.ac.ukacs.org These calculations involve optimizing the molecular geometry of this compound and then computing the magnetic shielding tensors for each nucleus. manchester.ac.ukacs.org

The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. mdpi.com By comparing the predicted spectrum with the experimental one (if available), a high degree of confidence in the structural assignment can be achieved.

Solvent-Induced Shifts in NMR Spectra

The chemical shifts of NMR signals can be influenced by the solvent in which the spectrum is recorded. These solvent-induced shifts (SIS) arise from various interactions between the solute and solvent molecules, including magnetic anisotropy, van der Waals forces, and specific interactions like hydrogen bonding. mdpi.comunn.edu.ng

For a ketone like this compound, changing the solvent from a non-polar one (e.g., CCl₄) to a polar, aromatic solvent (e.g., benzene-d₆ or pyridine-d₅) can lead to significant changes in the chemical shifts of protons located near the polar carbonyl group. uomosul.edu.iq These shifts can be used to resolve overlapping signals and provide additional structural information. The magnitude and direction of the shift can give clues about the spatial arrangement of different parts of the molecule relative to the carbonyl group. uomosul.edu.iq

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the cyclopropyl ring.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone. For cyclopropyl ketones, this band typically appears in the region of 1690-1715 cm⁻¹. The exact position can be influenced by conjugation and ring strain.

The presence of the cyclopropyl ring is indicated by C-H stretching vibrations typically observed above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes at lower frequencies.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1690 - 1715 | Strong |

| C-H (Cyclopropyl) | Stretch | ~3010 - 3090 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

The analysis of the IR spectrum, in conjunction with NMR data, provides a comprehensive and confirmed structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (C6H10O), the molecular weight is 98.14 g/mol . nih.gov In mass spectrometry, this corresponds to the molecular ion peak (M+•) at a mass-to-charge ratio (m/z) of 98.

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable carbocations. The structure of this compound features a carbonyl group flanked by an ethyl group and a cyclopropyl group. The primary fragmentation pathways observed involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as alpha-cleavage.

Two major alpha-cleavage events dominate the fragmentation pattern:

Loss of an ethyl radical (•C2H5): This cleavage results in the formation of the highly stable cyclopropylcarbonyl cation at m/z 69. This is often the base peak in the spectrum, indicating its significant stability.

Loss of a cyclopropyl radical (•C3H5): This alternative alpha-cleavage yields the propanoyl cation at m/z 57.

Further fragmentation can occur. The cyclopropylcarbonyl cation (m/z 69) can lose carbon monoxide (CO) to form the cyclopropyl cation at m/z 41. The fragmentation of the cyclopropane ring itself can also lead to smaller fragments. docbrown.info The key fragments observed in the mass spectrum of this compound are summarized in the table below.

Interactive Table: Key Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion | Neutral Loss |

| 98 | Molecular Ion | [C6H10O]+• | - |

| 69 | Cyclopropylcarbonyl Cation | [C4H5O]+ | •C2H5 |

| 57 | Propanoyl Cation | [C3H5O]+ | •C3H5 |

| 41 | Cyclopropyl Cation | [C3H5]+ | CO (from m/z 69) |

| 29 | Ethyl Cation | [C2H5]+ | C4H5O• |

X-ray Crystallography for Solid-State Conformation Analysis

Based on a thorough review of the scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data regarding its solid-state conformation, crystal system, space group, and intermolecular interactions are not available. The following subsections outline the type of information that would be obtained from such a study, were the data accessible.

The initial step in a crystallographic analysis involves determining the unit cell parameters (the dimensions of the repeating unit in the crystal) and the crystal system (e.g., cubic, tetragonal, orthorhombic, monoclinic, triclinic). mdpi.com This process, combined with the analysis of diffraction pattern symmetries, allows for the assignment of a specific space group, which describes all the symmetry operations applicable to the crystal lattice. mdpi.com Without experimental data for this compound, its crystal system and space group remain undetermined.

While this compound does not possess strong hydrogen bond donors, its carbonyl oxygen can act as a hydrogen bond acceptor. A crystal structure analysis would reveal the presence of any weak intermolecular interactions, such as C–H···O hydrogen bonds, which can influence how molecules pack together in the crystal lattice. researchgate.net Other non-covalent interactions, like dipole-dipole forces, would also be elucidated, providing insight into the supramolecular architecture. researchgate.net In the absence of a crystal structure, the specific nature and geometry of these interactions in the solid state are unknown.

In some cases, molecules within a crystal may not occupy a single, fixed position but are distributed over two or more orientations. This phenomenon is known as crystallographic disorder. illinois.edu The refinement of a crystal structure must accurately model this disorder to achieve a correct structural solution. If this compound were to exhibit such behavior upon crystallization, a detailed crystallographic study would be necessary to model the disordered components and determine their relative occupancies. As no such study is available, it is not known whether crystallographic disorder is a feature of its solid-state structure.

Computational Chemistry and Theoretical Investigations of 1 Cyclopropylpropan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-Cyclopropylpropan-1-one, DFT calculations would be employed to determine its most stable three-dimensional shape (geometry optimization) and to understand the distribution of electrons within the molecule. A doctoral thesis briefly mentions the use of DFT for calculating the geometry of radicals, illustrating the method's application in determining molecular structure. core.ac.uk

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insight into the molecule's stability and the energy required for electronic excitation. For this compound, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

Computation of Electronic Descriptors (e.g., Aromaticity, Dipole Moments, Partial Atomic Charges)

DFT calculations can also determine various electronic descriptors. For this compound, this would include:

Partial Atomic Charges: To identify the distribution of electron density across the atoms, indicating which parts of the molecule are electron-rich or electron-poor.

Aromaticity: This is not applicable to this compound as it is not an aromatic compound.

Modeling of Reaction Mechanisms and Transition States

Computational modeling using DFT is a key tool for elucidating the step-by-step pathways of chemical reactions. For reactions involving this compound, this would involve calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, which helps in predicting reaction rates and understanding why certain products are formed over others.

Molecular Dynamics Simulations for Conformational Analysis

This compound has several rotatable bonds, meaning it can exist in various spatial arrangements or conformations. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. An MD simulation would reveal the preferred conformations of this compound, the energy barriers between different conformations, and how its shape might change in different environments (e.g., in a solvent).

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical calculations provide fundamental insights into chemical reactivity. By analyzing the electronic properties calculated through methods like DFT, researchers can predict how this compound would behave in different types of reactions. This includes predicting its acidity/basicity, its susceptibility to attack by various reagents, and the regioselectivity or stereoselectivity of its reactions.

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions would include:

NMR Spectra: Calculation of 1H and 13C chemical shifts.

Infrared (IR) Spectra: Prediction of vibrational frequencies corresponding to the stretching and bending of bonds, which helps in identifying functional groups.

UV-Vis Spectra: Estimation of electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible range.

Without specific studies on this compound, no data tables can be generated for these properties.

Computational Studies in Drug Discovery and Pharmacokinetic Prediction for Derivatives

The incorporation of a cyclopropyl (B3062369) moiety, as seen in this compound, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. scilit.comsemanticscholar.org Computational chemistry plays a pivotal role in predicting the properties of derivatives of such compounds, thereby accelerating the drug discovery process by prioritizing molecules with a higher probability of success. nih.govmdpi.com In silico methods are extensively used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial components of pharmacokinetics. nih.gov

Computational approaches for pharmacokinetic prediction can be broadly categorized into data modeling and molecular modeling. nih.gov Data modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) models, rely on the principle that similar molecules exhibit similar properties. nih.gov For a series of this compound derivatives, a QSAR model would be built by correlating structural descriptors of the molecules with experimentally determined pharmacokinetic data. This model could then be used to predict the properties of novel, unsynthesized derivatives.

Physiologically Based Pharmacokinetic (PBPK) modeling is another powerful computational tool. preprints.org PBPK models simulate the fate of a drug in the body by integrating physicochemical data of the compound with physiological information of the organism. nih.govpreprints.org For derivatives of this compound, these models can predict concentration-time profiles in various organs and tissues, helping to estimate parameters like bioavailability and clearance rates before any clinical trials. preprints.orgethz.ch

Machine learning (ML) models are increasingly being used to predict pharmacokinetic profiles directly from a compound's chemical structure. nih.gov These models are trained on large datasets of compounds with known pharmacokinetic data and can identify complex patterns to predict the behavior of new molecules, such as derivatives of this compound. ethz.chnih.gov Such frameworks can estimate key ADME properties and even full concentration-time profiles, significantly reducing the need for extensive animal experimentation in the early stages of drug discovery. nih.gov

The table below illustrates key pharmacokinetic parameters that are commonly predicted for drug candidates, including hypothetical derivatives of this compound, using computational models.

Table 1: Pharmacokinetic Parameters Predicted by Computational Models

| Parameter | Description | Typical Computational Method | Importance in Drug Discovery |

|---|---|---|---|

| logP / logD | Octanol-water partition/distribution coefficient | QSAR, Fragment-based methods | Predicts lipophilicity, affecting absorption and distribution. nih.gov |

| Aqueous Solubility (logS) | The logarithm of the molar solubility in water | QSAR, Machine Learning | Crucial for absorption and formulation development. nih.gov |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood | QSAR, Molecular Docking | Affects drug distribution and clearance; only the unbound fraction is active. nih.gov |

| Blood-Brain Barrier (logBB) Permeability | The ability of a drug to cross into the central nervous system | QSAR, PBPK Models | Essential for CNS-targeting drugs, undesirable for others. nih.gov |

| Human Oral Absorption (HOA) | The percentage of the drug absorbed after oral administration | QSAR, PBPK Models | A key determinant of oral bioavailability. nih.gov |

| Plasma Clearance (CLp) | The volume of plasma cleared of the drug per unit time | PBPK Models, Machine Learning | Determines the dosing rate required to maintain a steady-state concentration. ethz.ch |

| Volume of Distribution (Vss) | The theoretical volume that the total amount of drug would occupy if it were uniformly distributed at the plasma concentration | PBPK Models, Machine Learning | Indicates the extent of drug distribution into tissues. ethz.ch |

| Oral Bioavailability (F) | The fraction of an orally administered dose that reaches systemic circulation | PBPK Models, Machine Learning | A critical parameter for determining the viability of an oral drug. ethz.ch |

Analysis of Cyclopropyl Ring Strain and its Influence on Reactivity

The cyclopropane (B1198618) ring is the smallest stable carbocycle, and its structure is characterized by significant ring strain. utexas.edubeilstein-journals.org This strain is a combination of angle strain and torsional strain. utexas.edu The introduction of a carbonyl group, as in this compound, activates the cyclopropane ring, making it susceptible to various ring-opening reactions that are thermodynamically driven by the release of this strain, which can be over 100 kJ/mol. chimia.chnih.govresearchgate.net

Angle Strain: The internal C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. utexas.edu This severe deviation leads to poor overlap of the sp³ hybrid orbitals, resulting in weak, "bent" or "banana" bonds that have increased p-character. utexas.edu This inherent angle strain substantially weakens the C-C bonds of the ring, making them more prone to cleavage. utexas.edu

The presence of the ketone functionality in this compound significantly influences the reactivity of the strained ring. The carbonyl group is an electron-withdrawing group that can stabilize intermediates formed during ring-opening reactions. chimia.ch For instance, in the presence of acid catalysts, aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones, a reaction driven by the cleavage of the cyclopropyl ring. rsc.org Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the mechanisms of these reactions. acs.orgnih.gov These studies help to map the potential energy surfaces, identify transition states, and understand the structure-reactivity relationships. acs.org For example, DFT calculations have been used to investigate SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones, revealing how substituents on the ketone and cyclopropyl ring affect the activation barriers for cyclopropyl fragmentation and subsequent radical-trapping steps. acs.org These theoretical investigations show that the high ring strain facilitates ring-opening pathways, which is a key step in many synthetic transformations such as [3+2] cycloadditions to form five-membered rings. acs.orgnih.gov

The table below summarizes the components of strain in the cyclopropyl ring system.

Table 2: Components of Ring Strain in Cyclopropane

| Type of Strain | Origin | Consequence | Estimated Contribution |

|---|---|---|---|

| Angle Strain | C-C-C bond angles are forced to be 60° instead of the ideal 109.5°. utexas.edu | Weakened, "bent" C-C bonds with increased p-character. utexas.edu | The major component of the total ring strain. utexas.edu |

| Torsional Strain (Pitzer Strain) | Eclipsing interactions between hydrogen atoms on adjacent carbons in the planar ring. utexas.edu | Increased potential energy due to non-staggered bond conformations. utexas.edu | ~9 kcal/mol (~38 kJ/mol) utexas.edu |

| Total Ring Strain | The sum of angle and torsional strain. | High reactivity, driving force for ring-opening reactions. nih.govresearchgate.net | ~28 kcal/mol (~117 kJ/mol) utexas.edu |

Derivatives and Analogues of 1 Cyclopropylpropan 1 One in Research

Halogenated 1-Cyclopropylpropan-1-one Derivatives

Halogenation of this compound derivatives introduces reactive handles for further synthetic transformations and can modulate the biological activity of the parent compound.

The synthesis of α-bromo ketones is a fundamental transformation in organic chemistry, typically achieved through the bromination of a ketone enolate or enol ether. organic-chemistry.org For a compound such as 3-aryl-2-bromo-1-cyclopropylpropan-1-one, this would involve the selective bromination at the carbon atom alpha to the cyclopropyl (B3062369) ketone. The reactivity of such compounds is characterized by the presence of the α-bromo substituent, which makes the carbon susceptible to nucleophilic substitution, and the cyclopropane (B1198618) ring, which can undergo ring-opening reactions under certain conditions. otago.ac.nz The aryl group at the 3-position further functionalizes the molecule, potentially influencing its electronic properties and steric hindrance. The synthesis of related structures, such as 1-aryl-2,3-diaroyl cyclopropanes, has been achieved through methods like iodine/DBU-mediated cyclization of 1,3,5-triaryl-1,5-diketones. nih.gov

This chlorinated derivative is a significant intermediate in the agrochemical industry. patsnap.com It is primarily known as a key precursor in the synthesis of cyproconazole, a broad-spectrum triazole fungicide. google.comgoogle.com The production of this intermediate is crucial for the cost-effective manufacturing of the fungicide, which is effective against a variety of fungal pathogens on crops. google.com Various synthetic routes have been developed to optimize its production, focusing on cost-efficiency, safety, and yield. patsnap.comgoogle.com One patented method involves the Homer-Wadsworth-Emmons reaction between α-alkoxy p-chlorobenzyl phosphonate (B1237965) and cyclopropyl methyl ketone, followed by hydrolysis. google.com

| Identifier | Information | Reference |

|---|---|---|

| Chemical Formula | C12H13ClO | google.com |

| CAS Number | 123989-29-7 | google.com |

| Primary Application | Key intermediate in the synthesis of the fungicide cyproconazole. | patsnap.comgoogle.com |

| Synthetic Approach | Can be synthesized from 1-cyclopropyl chloroethane (B1197429) and 4-chlorophenylacetonitrile. | patsnap.com |

| Alternative Synthesis | Prepared via a Homer-Wadsworth-Emmons reaction followed by acidic hydrolysis. | google.com |

Arylthio-Cyclopropyl Carbonyl Compounds

The introduction of a sulfur-based functional group, such as a phenylthio group, onto the cyclopropane ring creates arylthio-cyclopropyl carbonyl compounds. These derivatives are valuable in organic synthesis due to the stabilizing effect of the sulfur atom on adjacent carbanions and its ability to act as a leaving group.

This compound is an example of an arylthio-cyclopropyl ketone that can be synthesized efficiently. Research has demonstrated a straightforward, continuous-flow synthesis method starting from 2-hydroxycyclobutanones and aryl thiols. mdpi.com This acid-catalyzed procedure allows for a scalable synthesis under mild conditions. mdpi.com The resulting product is a stable, colorless oil. mdpi.com Such compounds are useful reagents in organic synthesis for creating more complex molecules. mdpi.com

| Property | Value | Reference |

|---|---|---|

| Synthesis Method | Continuous-flow synthesis from 2-hydroxycyclobutanones and thiophenol. | mdpi.com |

| Catalyst | Amberlyst-35 (reusable acid catalyst). | mdpi.com |

| Yield | 92% | mdpi.com |

| Appearance | Colorless oil | mdpi.com |

| 13C NMR (126 MHz, CDCl3) δ | 211.9, 88.3, 39.3, 28.1, 22.2 | mdpi.com |

Aminated and Other Functionalized Derivatives

Aminated cyclopropane derivatives are of significant interest in medicinal chemistry. longdom.org The cyclopropane ring introduces conformational rigidity, which can be advantageous in designing peptide mimics and other biologically active molecules. nih.govwipo.int

This compound belongs to the class of cyclopropane β-amino acid derivatives. These structures are important building blocks for creating conformationally restricted peptidomimetics. nih.gov Incorporating such amino acids into peptides can significantly alter the secondary structure and enhance metabolic stability. nih.gov The synthesis of cyclopropyl-containing amino acids can be challenging but is an active area of research, with methods including the aza-Michael reaction on electrophilic alkylidenecyclopropanes. nih.gov These amino acid analogs are explored for their potential as enzyme inhibitors and as substitutes for natural amino acids in peptide hormones to improve bioactivity and stability. wipo.int

1-(1-Aminocyclopentyl)-3-cyclopropylpropan-1-one

2-(Azepan-2-yl)-1-cyclopropylpropan-1-one (B13073530)

Similarly, specific research literature detailing the synthesis, properties, or applications of 2-(azepan-2-yl)-1-cyclopropylpropan-1-one could not be located. Research on related enaminones, such as 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, has been conducted in the context of synthesizing azabicyclic alkaloids, but direct studies on the target compound are not presently available. researchgate.net

Related Cyclopropyl Ketones and Carbinols in Organic Synthesis

Cyclopropyl ketones and their corresponding carbinols (alcohols) are highly valued intermediates in organic synthesis due to the unique reactivity conferred by the strained three-membered ring. researchgate.net Their utility lies in a variety of transformations that leverage this ring strain to construct more complex molecular architectures.

Cyclopropyl Ketones are versatile substrates for cycloaddition reactions. researchgate.netnih.gov Notably, they participate in formal [3+2] cycloadditions with alkenes and alkynes to produce highly substituted cyclopentane (B165970) and cyclopentene (B43876) ring systems. nih.govnih.gov These reactions can be promoted by various methods, including catalysis with samarium(II) iodide (SmI₂) or by visible light photocatalysis. nih.govnih.gov While early work focused on aryl cyclopropyl ketones, recent advancements have enabled the use of alkyl cyclopropyl ketones, expanding the scope to create sp³-rich products often found in natural compounds. nih.govacs.org The high reactivity of the cyclopropane ring, which acts as a synthetic equivalent of a 1,3-dipole after ring-opening, is the driving force for these transformations. nih.govresearchgate.net

Cyclopropyl Carbinols (or cyclopropylmethanols) are pivotal precursors for a range of synthetic targets. chemicalbook.comresearchgate.net They are particularly useful in reactions involving ring-opening or rearrangement, which proceed through the formation of a cyclopropylcarbinyl cation. rsc.org This highly reactive intermediate can undergo facile rearrangements to form homoallylic cations, leading to various products. For instance, under the influence of Lewis acid catalysts like bismuth(III) trifluoromethanesulfonate, cyclopropyl carbinol derivatives can be efficiently converted into dienes and naphthalenes. researchgate.net They also serve as precursors for benzo-fused nitrogen rings, which are important structural motifs in many biologically active compounds and pharmaceuticals. chemicalbook.com The unique reactivity and stereochemical control offered by the cyclopropyl group make these carbinols powerful building blocks in the synthesis of complex molecules. chemicalbook.comchemicalbook.com

| Compound Class | Key Reaction Type | Typical Product | Notes |

|---|---|---|---|

| Cyclopropyl Ketones | [3+2] Cycloaddition | Substituted Cyclopentanes/Cyclopentenes | Can be catalyzed by SmI₂ or photoredox catalysts. nih.govnih.gov |

| Cyclopropyl Ketones | Ring-Opening Hydroarylation | γ-Aryl Ketones | Achieved with Brønsted acid in hexafluoroisopropanol (HFIP). researchgate.net |

| Cyclopropyl Carbinols | Ring-Opening/Rearrangement | Dienes and Naphthalenes | Often catalyzed by Lewis acids (e.g., Bi(OTf)₃). researchgate.net |

| Cyclopropyl Carbinols | Intramolecular Cyclization | Benzo-fused Nitrogen Rings | Proceeds via cyclopropylamine (B47189) derivatives. chemicalbook.com |

Comparative Analysis with Similar Cycloalkyl Ketones

The reactivity of cyclopropyl ketones is distinct from that of other cycloalkyl ketones, such as those containing cyclobutyl or cyclohexyl rings. This difference is primarily attributed to the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol), which provides a thermodynamic driving force for ring-opening reactions. researchgate.net

In computational studies of samarium(II) iodide-catalyzed intermolecular couplings, significant differences in reactivity have been observed. For instance, the reaction of phenyl cyclopropyl ketone is calculated to be 3.5 times faster than that of its cyclohexyl cyclopropyl ketone counterpart. This enhanced reactivity is attributed to the ability of the phenyl group to stabilize the intermediate ketyl radical through conjugation, an effect absent in the cyclohexyl analogue. acs.org

Furthermore, when compared to even more strained systems, the reactivity trends become more apparent. Bicyclo[1.1.0]butyl (BCB) ketones, which possess a higher degree of ring strain than simple cyclopropyl ketones, exhibit extremely high reactivity in coupling reactions due to the ease of fragmentation of the BCB scaffold. acs.org Conversely, cyclobutyl ketones are generally less reactive in ring-opening reactions than cyclopropyl ketones because the cyclobutane (B1203170) ring has significantly less strain (approximately 26.3 kcal/mol, but distributed over four carbons). The resulting cyclobutyl radical also retains more strain compared to the nearly strain-free radical formed after the opening of a cyclopropyl ketone. researchgate.netacs.org

The physical properties of these ketones also differ, primarily due to variations in molecular weight and shape, which influence intermolecular forces.

| Property | Cyclopropyl Ketone | Cyclobutyl Ketone | Cyclohexyl Ketone |

|---|---|---|---|

| Relative Reactivity (Ring Opening) | High | Moderate | Low |

| Driving Force | High ring strain | Moderate ring strain | Low ring strain (conformational) |

| Key Synthetic Use | [3+2] Cycloadditions, Rearrangements | Ring expansions, Photochemical reactions | Standard ketone chemistry, building block |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways with Enhanced Atom Economy

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product, is a central tenet of green chemistry. While established methods for the synthesis of 1-cyclopropylpropan-1-one exist, future research will likely focus on developing new pathways with improved atom economy.

Future endeavors in this area will likely target catalytic routes that minimize waste. Research into direct C-H activation and coupling methods, or innovative cycloaddition strategies, could provide more atom-economical alternatives to the currently used Grignard-based reactions. The goal will be to design syntheses that are not only efficient in terms of yield but also in their use of raw materials, thereby reducing the environmental impact of the production process.

Further Mechanistic Elucidation of Complex Reactions

A deeper understanding of the mechanisms of reactions involving this compound is crucial for optimizing existing transformations and discovering new reactivity. The presence of the cyclopropyl (B3062369) ring, a strained three-membered carbocycle, imparts unique electronic and steric properties to the molecule, influencing its behavior in chemical reactions.

Future research is expected to employ a combination of experimental and computational methods to elucidate the intricate details of these reactions. For example, computational studies, such as those using Density Functional Theory (DFT), can be used to model reaction pathways and transition states. This is exemplified by computational analyses of radical cyclization reactions involving derivatives of this compound, which have been used to understand the stability of different conformers and the energy barriers of reaction pathways core.ac.uk. By gaining a more profound insight into the mechanistic underpinnings of its reactivity, chemists can better predict and control the outcomes of reactions involving this ketone.

Exploration of Chiral Derivatives and Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. While methods for obtaining pure enantiomers of downstream products derived from this compound are mentioned in the patent literature, for example through the use of chiral starting materials or by separation of racemic mixtures, the development of direct enantioselective synthetic routes to chiral derivatives of this compound itself remains a key area for future exploration google.comgoogleapis.comgoogleapis.com.

Future research will likely focus on the development of catalytic asymmetric methods to introduce chirality at or adjacent to the carbonyl group of this compound. This could involve the use of chiral catalysts for reactions such as asymmetric hydrogenation, aldol (B89426) reactions, or Michael additions. The successful development of such methods would provide efficient access to a range of chiral building blocks for the synthesis of complex, biologically active molecules.

Investigation of Biological Activities and Pharmacological Applications

Currently, this compound is primarily utilized as a synthetic intermediate in the preparation of pharmacologically active compounds. A significant application is in the synthesis of inhibitors of Bub1 (Budding uninhibited by benzimidazole (B57391) 1) kinase, a key protein involved in the mitotic spindle assembly checkpoint, which is a target for cancer therapy google.comgoogleapis.comresearchgate.netnih.gov. It is also a precursor for the synthesis of modulators of methyl modifying enzymes, which are implicated in various biological processes google.com.

While its role as an intermediate is established, the intrinsic biological activity of this compound and its simple derivatives is an area that warrants further investigation. Future research could involve screening this compound and its analogues for a broader range of biological activities. Interestingly, this compound has been identified as a volatile compound in dry-cured deer cecina and in the aroma profile of duckweed, suggesting its natural occurrence and potential roles in flavor and scent mdpi.comnottingham.ac.uk. A systematic investigation into its pharmacological properties could uncover new therapeutic applications for this versatile ketone.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. The integration of flow chemistry for the synthesis of this compound and its derivatives is an emerging trend.

While a patent for the synthesis of statin intermediates mentions both the synthesis of this compound and, separately, a flow mode synthesis for a different intermediate, the direct application of flow chemistry to the synthesis of this compound is a promising area for future development google.com. Implementing a continuous flow process for its synthesis could lead to higher throughput, better reproducibility, and safer handling of reactive intermediates. Furthermore, the integration of automated synthesis platforms could accelerate the discovery and optimization of new reactions and derivatives of this ketone.

Advanced Spectroscopic and Computational Techniques for Deeper Structural and Reactivity Insights

The application of advanced spectroscopic and computational techniques will be instrumental in gaining a more profound understanding of the structural and electronic properties of this compound and its derivatives. While standard characterization data such as 1H NMR is available for complex molecules incorporating the this compound moiety, more sophisticated analyses could provide deeper insights nih.govsemanticscholar.org.

Future research could employ techniques such as two-dimensional NMR spectroscopy, X-ray crystallography of suitable derivatives, and advanced mass spectrometry methods to obtain detailed structural information. In parallel, high-level computational studies can be used to calculate spectroscopic parameters, predict reactivity, and explore the conformational landscape of the molecule. The synergy between these advanced experimental and theoretical methods will undoubtedly lead to a more comprehensive understanding of the chemical nature of this compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclopropylpropan-1-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves cyclopropanation of propan-1-one derivatives under controlled conditions. Key steps include:

- Cyclopropane ring formation : Use of cyclopropane precursors (e.g., cyclopropyl halides) with ketone substrates in the presence of catalysts like palladium or copper .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yield, while lower temperatures reduce side reactions .

- Purity validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by NMR and HPLC analysis to confirm >95% purity .

Q. How is this compound characterized structurally, and what spectroscopic techniques are essential for validation?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify cyclopropyl proton environments (δ 0.8–1.2 ppm) and carbonyl resonance (δ 205–210 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 112.0888 for CHO) .

- FT-IR : Strong carbonyl stretching vibrations (~1700 cm) and cyclopropyl C-H bending (~1000 cm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Discrepancies often arise from steric effects of the cyclopropyl group and solvent polarity.

- Steric analysis : Computational modeling (DFT) evaluates spatial hindrance; compare activation energies for nucleophilic attack at carbonyl vs. cyclopropane ring opening .

- Solvent screening : Test reactivity in solvents of varying polarity (e.g., THF vs. DMSO) to correlate dielectric constant with reaction pathway dominance .

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates under different conditions .

Q. How can the biological activity of this compound be systematically evaluated against related ketones?

- Methodological Answer :

- Comparative assays : Test inhibition of enzymes (e.g., cytochrome P450) alongside analogs like 1-(4-Chlorophenyl)propan-1-one. Use IC values and molecular docking (AutoDock Vina) to correlate cyclopropane geometry with binding affinity .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Compare half-life (t) to assess metabolic resistance conferred by the cyclopropyl group .

Q. What advanced statistical methods validate the reproducibility of synthetic yields across multiple laboratories?

- Methodological Answer :

- Interlaboratory studies : Implement a standardized protocol across 3+ labs, reporting yield, purity, and reaction time. Use ANOVA to assess variance (α = 0.05) and identify outlier steps .

- Multivariate analysis : Apply principal component analysis (PCA) to parameters like temperature, solvent purity, and catalyst age to isolate critical factors affecting yield .

Methodological Considerations for Reproducibility

- Documentation : Follow Beilstein Journal guidelines: report reaction conditions (solvent, catalyst loading, time) in the main text; raw spectral data and computational inputs should be in supplementary files .

- Ethical data reporting : Avoid post hoc selection of supportive data; pre-register hypotheses and analytical pipelines to mitigate bias .

Featured Recommendations

| Most viewed | ||